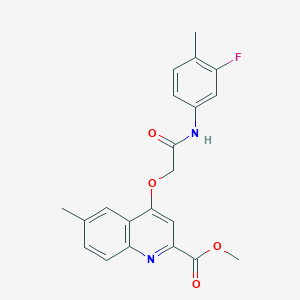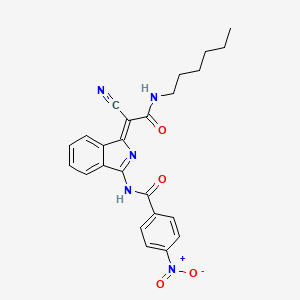![molecular formula C16H17N7O2S B2541443 N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058231-99-4](/img/structure/B2541443.png)
N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, where a variety of substituents at the 3-position of the acetamide moiety have been explored. The synthetic methods involve novel approaches to prepare N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, which are azaisosters of Alpidem, a known anxiolytic drug. The synthesis typically involves multi-step reactions, starting from appropriate precursors to yield the final compounds with high purity and structural specificity .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidin-3-yl acetamide core, with various aryl and alkyl groups attached to it. The structure-activity relationship (SAR) studies suggest that the substituents on the pyrimidine moiety are crucial for determining the selectivity towards PBR over CBR. The 3D-QSAR model developed in the studies helps in predicting the binding affinity based on the molecular structure and the nature of the substituents .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the binding assays carried out in the studies involve the interaction of these compounds with PBR, which can be considered a biochemical reaction. The binding affinity is measured using radioligands, and the ability of the compounds to modulate steroid biosynthesis in C6 glioma cells is also assessed, indicating their potential biological reactivity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" are not provided, the related compounds in the studies exhibit a range of binding affinities to PBR, from very potent to inactive. The selectivity and potency of these compounds are influenced by their physical and chemical properties, which are determined by their molecular structure. The SAR and 3D-QSAR studies provide insights into how these properties affect the biological activity of the compounds .
科学的研究の応用
Synthesis and Chemical Properties
Compounds structurally related to N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been synthesized as part of research into novel heterocyclic compounds with potential applications in various fields. For instance, the synthesis of new heterocycles incorporating a thiadiazole moiety has been reported, highlighting the chemical versatility and potential for creating compounds with specific properties (Fadda et al., 2017). These synthetic pathways often involve multi-step reactions and are designed to produce compounds with targeted chemical and physical properties for potential use in material science, pharmacology, and as chemical intermediates.
Potential Applications in Imaging and Diagnostics
The development of selective radioligands for imaging with positron emission tomography (PET) represents another application area. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, to which N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is structurally related, has been reported as selective ligands for the translocator protein (18 kDa), with implications for imaging and diagnostics (Dollé et al., 2008). These compounds' ability to be labeled with radioactive isotopes makes them valuable tools for non-invasive imaging of biological targets in vivo.
Antimicrobial and Anticancer Research
Research into the biological activities of triazolo and pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. Studies have synthesized and evaluated various analogs for their activity against specific cancer cell lines and pathogenic microorganisms, providing insights into their potential therapeutic uses. For example, novel substituted thiazolo azapurines and pyrimido thiazolo azapurines have been synthesized and shown to possess significant biological activities (Annareddygari et al., 2022). These findings suggest that compounds like N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide could be explored further for their potential antimicrobial and anticancer properties.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVZEFNOYIDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)


![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)



![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)